REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]([CH3:12])[S:5]([CH2:8][CH2:9][CH2:10][OH:11])(=[O:7])=[O:6].Cl[C:14]1[CH:15]=[CH:16][C:17]2[N:18]([N:20]=[CH:21][N:22]=2)[N:19]=1.Cl>CN(C)C=O>[CH3:3][N:4]([CH3:12])[S:5]([CH2:8][CH2:9][CH2:10][O:11][C:14]1[CH:15]=[CH:16][C:17]2[N:18]([N:20]=[CH:21][N:22]=2)[N:19]=1)(=[O:7])=[O:6] |f:0.1|
|
Name
|
|
Quantity
|
0.252 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CN(S(=O)(=O)CCCO)C
|
Name
|
|
Quantity
|
0.928 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)N=CN2
|
Name
|
ice water
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under reduced pressure at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
recrystallized from hot methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CN(S(=O)(=O)CCCOC=1C=CC=2N(N1)N=CN2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.255 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |